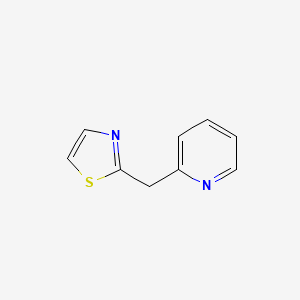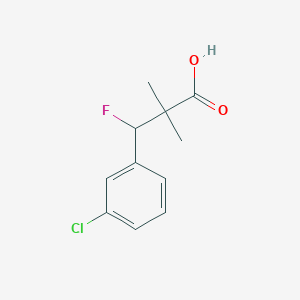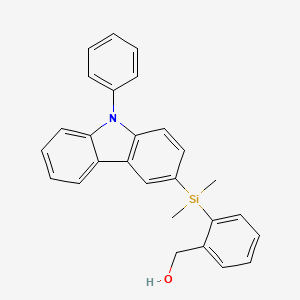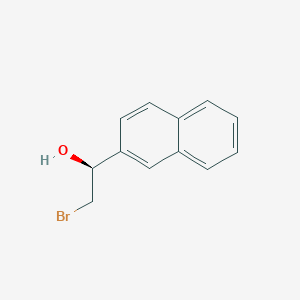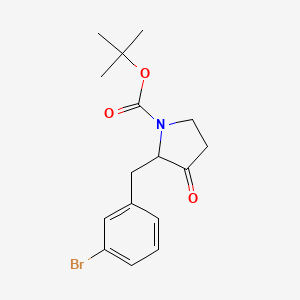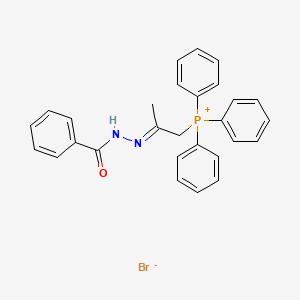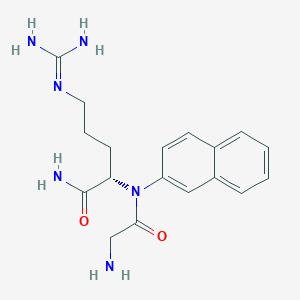
(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an amino group, a naphthalene ring, and a guanidine group. Its intricate molecular arrangement makes it a subject of interest in chemical and biological research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the Naphthalene Derivative:
Acylation Reaction: The naphthalene derivative undergoes acylation to form the acetamido group.
Coupling with Guanidine: The final step involves coupling the acetamido-naphthalene derivative with a guanidine-containing compound under specific conditions, such as the presence of a coupling agent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to scale up the production process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The amino and guanidine groups can participate in substitution reactions with electrophiles, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Electrophiles such as alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Aplicaciones Científicas De Investigación
(S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions and enzyme inhibition.
Industry: Used in the development of novel materials with specific properties, such as fluorescence or conductivity.
Mecanismo De Acción
The mechanism of action of (S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target molecule. This interaction can lead to inhibition or activation of the target, depending on the specific context.
Comparación Con Compuestos Similares
Similar Compounds
(S)-2-(2-Amino-N-(phenyl)acetamido)-5-guanidinopentanamide: Similar structure but with a phenyl group instead of a naphthalene ring.
(S)-2-(2-Amino-N-(benzyl)acetamido)-5-guanidinopentanamide: Contains a benzyl group instead of a naphthalene ring.
Uniqueness
The presence of the naphthalene ring in (S)-2-(2-Amino-N-(naphthalen-2-yl)acetamido)-5-guanidinopentanamide imparts unique properties, such as enhanced aromaticity and potential for π-π interactions. These characteristics can influence the compound’s reactivity and interactions with biological targets, making it distinct from similar compounds with different aromatic groups.
Propiedades
Fórmula molecular |
C18H24N6O2 |
|---|---|
Peso molecular |
356.4 g/mol |
Nombre IUPAC |
(2S)-2-[(2-aminoacetyl)-naphthalen-2-ylamino]-5-(diaminomethylideneamino)pentanamide |
InChI |
InChI=1S/C18H24N6O2/c19-11-16(25)24(15(17(20)26)6-3-9-23-18(21)22)14-8-7-12-4-1-2-5-13(12)10-14/h1-2,4-5,7-8,10,15H,3,6,9,11,19H2,(H2,20,26)(H4,21,22,23)/t15-/m0/s1 |
Clave InChI |
DGBYQOWTTSXISP-HNNXBMFYSA-N |
SMILES isomérico |
C1=CC=C2C=C(C=CC2=C1)N([C@@H](CCCN=C(N)N)C(=O)N)C(=O)CN |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)N(C(CCCN=C(N)N)C(=O)N)C(=O)CN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Ethyl-5-methyl-1,6-dioxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13153370.png)


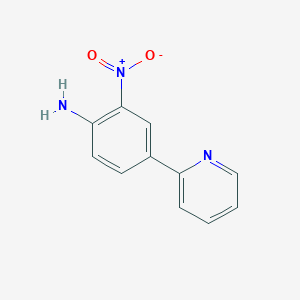

![N-[(2S)-1,4-dihydroxybutan-2-yl]-2,2-dimethylpropanamide](/img/structure/B13153387.png)
